Cas no 2295-31-0 (2,4-Thiazolidinedione)
2,4-Thiazolidinedione Chemical and Physical Properties
Names and Identifiers
-
- 2,4-Thiazolidinedione
- TZD
- TIMTEC-BB SBB000047
- THIAZOLIDINE-2,4-DIONE
- 2,4(3H,5H)-Thiazoledione
- 2,4-Dioxothiazolidine
- Thiazolidinedione
- Thiazolidinedione-2,4
- 1,3-Thiazolidine-2,4-dione
- 2,4-Thiazolidinedion
- 2.4-Thiazolidinedione
- thiazolidin-2,4-dione
- 2,4-Thiazolidindione
- 2,4-thiazolidinone
- 2,4-Thiazolinedione
- 2-thiazolidin-4-one
- usafek-5496
- 2,4-噻唑烷二酮
- Thiazolidindione
- 2,4-thiazolidine dione
- AA68LXK93C
- NSC6745
- C3H3NO2S
- thiazolidine-dione
- 2,4thiazolidinedione
- 2,4 thiazolidinedione
- 2,5H)-Thiazoledione
- PubChem17
- BDBM50502228
- thiazolidine-2,4 dione
- 2,4-Thiazolidinedione, technical grade, 90%
- AS-15441
- EINECS 218-941-2
- BCP26341
- AI3-61185
- 2,4-DIOXO-1,3-THIAZOLIDINE
- SR-01000945204-1
- 1,3-thiazole-2,4-dione
- OD3
- 9UT
- AC7504
- 1,3-Thiazolane-2,4-dione
- CHEMBL85398
- STK159523
- Q1393556
- HY-59272
- USAF EK-5496
- AKOS000119892
- 4-27-00-03144 (Beilstein Handbook Reference)
- NSC 6745
- SY001546
- BRD-K70526448-001-02-0
- EN300-18067
- 1,3-Thiazolidine-2,4-dione #
- NS00027309
- CS-W019917
- AC-3453
- T1990
- UNII-AA68LXK93C
- DB11898
- GW3478456
- SR-01000945204
- CHEBI:50992
- AKOS025397012
- 2-THIAZOLIN-4-ONE, 2-HYDROXY-
- MFCD00005478
- WLN: T5SVMV EHJ
- SCHEMBL8158011
- J-610067
- thiazole-2,4-dione
- 2295-31-0
- SCHEMBL5043
- W-107446
- NSC-6745
- DTXSID5040623
- Z57131032
- BRN 0110700
- F1028-0003
-
- MDL: MFCD00005478
- Inchi: 1S/C3H3NO2S/c5-2-1-7-3(6)4-2/h1H2,(H,4,5,6)
- InChI Key: ZOBPZXTWZATXDG-UHFFFAOYSA-N
- SMILES: S1C(N([H])C(C1([H])[H])=O)=O
- BRN: 0110700
Computed Properties
- Exact Mass: 116.98800
- Monoisotopic Mass: 116.988449
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 7
- Rotatable Bond Count: 0
- Complexity: 122
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Surface Charge: 0
- Tautomer Count: 5
- XLogP3: 0.1
- Topological Polar Surface Area: 71.5
Experimental Properties
- Color/Form: White crystalline powder
- Density: 1.408 (estimate)
- Melting Point: 125-127 °C (lit.)
- Boiling Point: 305.7°C at 760 mmHg
- Flash Point: 178-179℃/19mm
- Refractive Index: 1.5130 (estimate)
- Water Partition Coefficient: Soluble in water (30 mg/ml at 3°C), methanol, DMSO, ethanol, and ethyl ether.
- PSA: 71.47000
- LogP: 0.29820
- Solubility: 30g/l
2,4-Thiazolidinedione Security Information
-
Symbol:
- Prompt:warning
- Signal Word:Warning
- Hazard Statement: H302+H312+H332
- Warning Statement: P261-P264-P270-P271-P280-P301+P312+P330-P302+P352+P312+P362+P364-P304+P340+P312-P501
- Hazardous Material transportation number:NONH for all modes of transport
- WGK Germany:3
- Hazard Category Code: 36/37/38
- Safety Instruction: S24/25
- RTECS:XJ5775000
-
Hazardous Material Identification:
- Risk Phrases:R36/37/38
- Safety Term:S24/25
- HazardClass:IRRITANT
- TSCA:Yes
- Storage Condition:Sealed in dry,Room Temperature
2,4-Thiazolidinedione Customs Data
- HS CODE:2942000000
- Customs Data:
China Customs Code:
2934999090Overview:
2934999090. Other heterocyclic compounds. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to
Summary:
2934999090. other heterocyclic compounds. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
2,4-Thiazolidinedione Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Fluorochem | 045213-1g |
2,4-Thiazolidinedione |
2295-31-0 | 97% | 1g |
£10.00 | 2022-03-01 | |
| Fluorochem | 045213-25g |
2,4-Thiazolidinedione |
2295-31-0 | 97% | 25g |
£15.00 | 2022-03-01 | |
| Fluorochem | 045213-100g |
2,4-Thiazolidinedione |
2295-31-0 | 97% | 100g |
£45.00 | 2022-03-01 | |
| Fluorochem | 045213-250g |
2,4-Thiazolidinedione |
2295-31-0 | 97% | 250g |
£96.00 | 2022-03-01 | |
| Fluorochem | 045213-500g |
2,4-Thiazolidinedione |
2295-31-0 | 97% | 500g |
£191.00 | 2022-03-01 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | T109725-500g |
2,4-Thiazolidinedione |
2295-31-0 | 99% | 500g |
¥250.90 | 2023-09-01 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | T109725-5g |
2,4-Thiazolidinedione |
2295-31-0 | 99% | 5g |
¥29.90 | 2023-09-01 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | T109725-100g |
2,4-Thiazolidinedione |
2295-31-0 | 99% | 100g |
¥66.90 | 2023-09-01 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | T109725-2.5kg |
2,4-Thiazolidinedione |
2295-31-0 | 99% | 2.5kg |
¥1177.90 | 2023-09-01 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | T109725-25g |
2,4-Thiazolidinedione |
2295-31-0 | 99% | 25g |
¥35.90 | 2023-09-01 |
2,4-Thiazolidinedione Suppliers
2,4-Thiazolidinedione Related Literature
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1. Synthesis and serotonergic activity of a series of 2-(N-benzyl)carboxamido-5-substituted-N,N-dimethyltryptamine derivatives: novel antagonists for the vascular 5-HT1B-like receptorsGerard P. Moloney,Graeme R. Martin,Neil Mathews,Heather Hobbs,Susan Dodsworth,Pang Yih Sang,Cameron Knight,Miles Maxwell,Robert C. Glen J. Chem. Soc. Perkin Trans. 1 1999 2699
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Ginson George,Prashant S. Auti,Atish T. Paul New J. Chem. 2021 45 1381
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Mahendra Gowdru Srinivasa,Jagdish Gopal Paithankar,Sumit Rao Saheb Birangal,Aravinda Pai,Vasudev Pai,Shridhar N. Deshpande,B. C. Revanasiddappa RSC Adv. 2023 13 1567
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Hang Sun,Mohammad Fawad Ansari,Narsaiah Battini,Rammohan R. Yadav Bheemanaboina,Cheng-He Zhou Org. Chem. Front. 2019 6 319
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Additional information on 2,4-Thiazolidinedione
Introduction to 2,4-Thiazolidinedione (CAS No: 2295-31-0)
2,4-Thiazolidinedione (CAS No: 2295-31-0) is a heterocyclic compound that has garnered significant attention in the field of chemical biology and pharmaceutical research due to its versatile structural framework and biological activities. This compound belongs to the thiazolidinedione class, which is characterized by a five-membered ring containing sulfur and oxygen atoms. The unique electronic and steric properties of this scaffold make it a valuable building block for synthesizing various bioactive molecules, including potential drug candidates.
The chemical structure of 2,4-thiazolidinedione consists of a sulfur atom bonded to two carbonyl groups and two carbon atoms, with one of the carbon atoms forming a double bond with the sulfur atom. This arrangement contributes to its reactivity and ability to participate in multiple chemical transformations, making it a preferred choice for medicinal chemists. The compound’s solubility in both polar and non-polar solvents further enhances its utility in synthetic applications.
In recent years, 2,4-thiazolidinedione has been extensively studied for its pharmacological properties. One of the most notable areas of research has been its potential role in anti-inflammatory and antioxidant therapies. Studies have demonstrated that derivatives of this compound can modulate inflammatory pathways by inhibiting key enzymes such as lipoxygenase and cyclooxygenase. Additionally, the thiazolidinedione scaffold has shown promise in scavenging reactive oxygen species, thereby protecting cells from oxidative damage.
Recent advancements in drug discovery have highlighted the significance of 2,4-thiazolidinedione derivatives in developing treatments for metabolic disorders. Research indicates that certain analogs of this compound can enhance insulin sensitivity and improve glucose metabolism, making them attractive candidates for managing type 2 diabetes. The molecular mechanisms underlying these effects are being actively investigated, with a focus on understanding how these compounds interact with target proteins and enzymes.
The synthetic accessibility of 2,4-thiazolidinedione is another factor contributing to its popularity in research. The compound can be synthesized through various routes, including condensation reactions between β-keto esters and thioamides. These synthetic methods are well-documented and scalable, allowing researchers to produce the compound in sufficient quantities for both laboratory studies and preclinical trials.
Moreover, the structural versatility of 2,4-thiazolidinedione has enabled the development of a wide range of derivatives with tailored biological activities. By modifying the substituents on the ring or introducing additional functional groups, chemists can fine-tune the properties of these compounds to target specific diseases or biological processes. This flexibility has led to numerous patents and ongoing clinical trials exploring the therapeutic potential of these derivatives.
In the realm of bioorganic chemistry, 2,4-thiazolidinedione serves as a crucial intermediate in constructing more complex molecules. Its ability to undergo nucleophilic additions and cyclizations makes it an ideal candidate for generating heterocyclic frameworks found in many natural products and drug molecules. Researchers have leveraged this property to develop novel synthetic strategies that have broad implications for medicinal chemistry.
The pharmacokinetic profile of 2,4-thiazolidinedione derivatives is another critical aspect that has been thoroughly examined. Studies have shown that certain analogs exhibit favorable absorption, distribution, metabolism, and excretion (ADME) properties, making them suitable for oral administration. This is particularly important for drug development, as it reduces manufacturing costs and improves patient compliance.
Recent publications have also explored the toxicological aspects of 2,4-thiazolidinedione derivatives. While initial studies suggested potential toxicity at high concentrations, newer research indicates that many analogs are well-tolerated when used at therapeutic doses. Understanding these safety profiles is essential for translating laboratory findings into clinical applications.
The future directions of research on 2,4-thiazolidinedione are promising. Ongoing studies aim to uncover new biological activities and optimize existing derivatives for clinical use. Collaborative efforts between chemists, biologists, and clinicians are expected to accelerate the discovery process and bring novel therapeutic agents based on this scaffold to market.
In conclusion,2,4-Thiazolidinedione (CAS No: 2295-31-0) is a multifaceted compound with significant potential in pharmaceutical research. Its unique structure, synthetic accessibility, and diverse biological activities make it a cornerstone in drug discovery efforts targeting various diseases. As research continues to evolve,this compound will undoubtedly remain at the forefront of medicinal chemistry innovation.
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